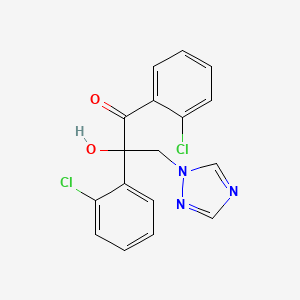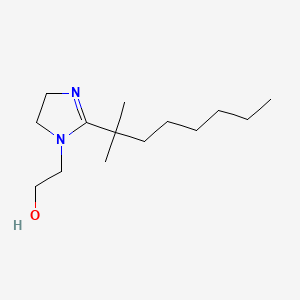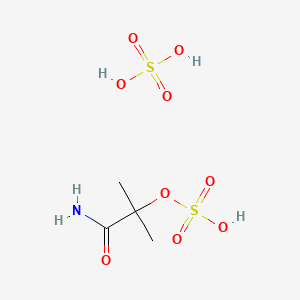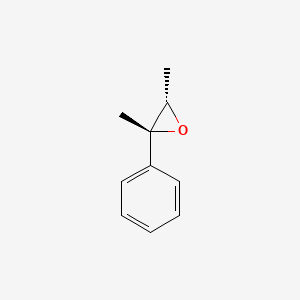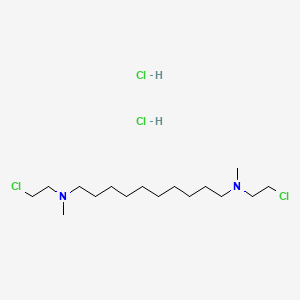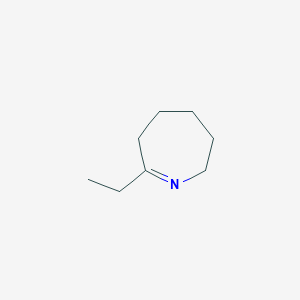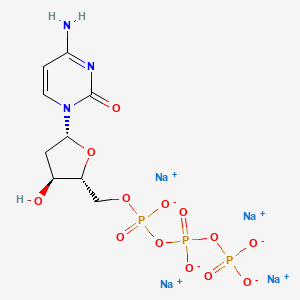
Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt: is a nucleoside triphosphate, which is a derivative of cytidine. It is composed of a nucleobase (cytosine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is crucial in the synthesis of DNA, as it serves as a substrate for DNA polymerases during DNA replication and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt typically involves the phosphorylation of 2’-deoxycytidine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the sequential addition of phosphate groups to 2’-deoxycytidine, followed by purification steps such as chromatography to obtain the pure tetrasodium salt form. The production is carried out under stringent quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to form higher-order phosphates.
Hydrolysis: Breakdown of the triphosphate chain into monophosphate and diphosphate forms.
Substitution: Replacement of the nucleobase or phosphate groups under specific conditions.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoramidites.
Hydrolysis Conditions: Acidic or enzymatic conditions to cleave phosphate bonds.
Substitution Reagents: Nucleophiles such as amines or thiols for base substitution.
Major Products Formed:
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Modified Nucleotides: Resulting from substitution reactions.
Scientific Research Applications
2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt has extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides and modified nucleotides.
Biology: Essential for DNA replication and repair studies, as it serves as a substrate for DNA polymerases.
Medicine: Utilized in diagnostic assays such as polymerase chain reaction (PCR) and DNA sequencing.
Industry: Employed in the production of synthetic DNA for various biotechnological applications.
Mechanism of Action
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The enzyme catalyzes the addition of the nucleotide to the growing DNA strand, with the release of pyrophosphate. This process is crucial for the accurate replication and repair of DNA. The molecular targets include the active site of DNA polymerases, where the triphosphate group interacts with the enzyme to facilitate nucleotide incorporation .
Comparison with Similar Compounds
- 2’-Deoxyadenosine-5’-triphosphoric acid tetrasodium salt
- 2’-Deoxyguanosine-5’-triphosphoric acid tetrasodium salt
- 2’-Deoxyuridine-5’-triphosphoric acid tetrasodium salt
Comparison: While all these compounds serve as substrates for DNA polymerases, 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt is unique due to its specific base (cytosine), which pairs with guanine during DNA synthesis. This specificity is crucial for maintaining the integrity and fidelity of the genetic code .
Properties
CAS No. |
3770-58-9 |
|---|---|
Molecular Formula |
C9H12N3Na4O13P3 |
Molecular Weight |
555.08 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
InChI Key |
OMTROTXSORXTNV-OIXZBRQUSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


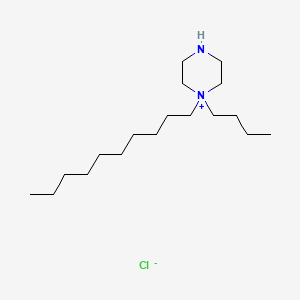

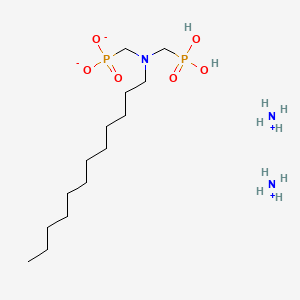
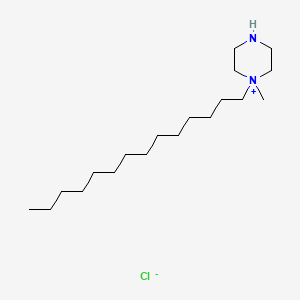
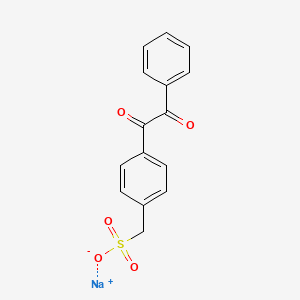
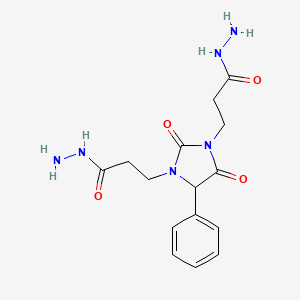
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
